molecular formula C25H25N3O6 B2427782 methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 612049-24-8

methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2427782
CAS No.: 612049-24-8
M. Wt: 463.49
InChI Key: VGYGJYAOVJTNRY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H25N3O6 and its molecular weight is 463.49. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-14-10-19-21(24(29)28(14)13-15-6-5-9-27-12-15)20(22(23(26)34-19)25(30)33-4)16-7-8-17(31-2)18(11-16)32-3/h5-12,20H,13,26H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYGJYAOVJTNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis and Structural Characteristics

The compound belongs to the pyrano[3,2-c]pyridine class, which has gained attention for its diverse biological activities. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The structural formula can be represented as follows:

C19H22N2O5\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_5

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the pyrano[3,2-c]pyridine family. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

In a study assessing cell viability using the sulforhodamine B assay, it was found that the compound exhibited a GI50 (growth inhibition 50%) value of approximately 13 μM against MDA-MB-231 cells. This indicates a promising level of activity against tumor cells while showing minimal toxicity towards non-tumorigenic cells like MCF-12A .

The mechanism by which this compound exerts its antitumor effects appears to involve cell cycle arrest . Flow cytometry analyses revealed that treatment with the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase. This suggests that the compound may disrupt normal cell cycle progression, leading to reduced cell proliferation .

Other Biological Activities

Beyond its antitumor properties, related compounds in this class have demonstrated various biological activities including:

  • Antimicrobial effects : Some derivatives have shown effectiveness against bacterial strains.
  • Antiviral properties : Certain pyrano[3,2-c]pyridines have demonstrated activity against viral infections.

These activities are attributed to their ability to interact with specific biological targets such as enzymes involved in DNA synthesis and repair processes .

Case Study 1: Antitumor Efficacy

In a controlled experiment involving MDA-MB-231 cells treated with the compound at different concentrations, significant reductions in viable cell counts were observed. The study utilized trypan blue exclusion assays alongside flow cytometry to assess cell viability and proliferation rates. Results indicated a marked decrease in proliferating cells upon treatment with the compound compared to controls .

Case Study 2: Mechanistic Insights

Molecular docking studies have been employed to elucidate potential binding interactions between the compound and key cellular targets involved in cancer progression. These studies suggest that this compound may effectively bind to sites critical for tubulin polymerization, thereby inhibiting microtubule formation and inducing apoptosis in cancer cells .

Scientific Research Applications

Structural Features

The compound features a pyrano[3,2-c]pyridine core which is known for its diverse biological activities. The presence of methoxy groups and amino functionalities enhances its solubility and potential interaction with biological targets.

Anticancer Applications

Recent studies have investigated the anticancer properties of derivatives related to this compound. A series of 2-amino-4-aryl derivatives were synthesized and tested against various human tumor cell lines. Notably, some derivatives exhibited significant antiproliferative activities:

Compound Cell Line IC50 (μM) Mechanism of Action
1hHT-290.15Microtubule disruption
1jHCT1160.04Centrosome de-clustering
1lEA.hy9260.40G2/M cell cycle arrest

These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted anticancer therapies .

Antiviral Applications

In addition to anticancer properties, compounds within this chemical class have shown promise as antiviral agents. N-Heterocycles similar to methyl 2-amino derivatives have been studied for their ability to inhibit viral replication:

Virus Type Compound IC50 (nM) Effectiveness
HIVDerivative X0.2High
Measles VirusDerivative Y60Moderate

The antiviral efficacy is believed to stem from interactions with viral proteins or host cell pathways critical for viral replication .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the effects of various derivatives on melanoma cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against melanoma cells by inducing apoptosis and inhibiting angiogenesis .

Case Study 2: Antiviral Efficacy

Research on N-Heterocycles demonstrated their capacity to inhibit HIV replication effectively. Compounds were optimized for hydrophilicity and tested against resistant strains of HIV, showing promising results that could lead to new therapeutic options .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

ConditionsReagentsProductYieldSource
Basic hydrolysisNaOH (aq.), refluxCarboxylic acid derivative85–92%
Acidic hydrolysisHCl (conc.), ethanolCarboxylic acid derivative78–86%

In related compounds, hydrolysis products show enhanced solubility and biological activity due to the free carboxylic acid group.

Amino Group Reactivity

The primary amino group participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
R-NH2+Cl-CO-R’R-NH-CO-R’+HCl\text{R-NH}_2 + \text{Cl-CO-R'} \rightarrow \text{R-NH-CO-R'} + \text{HCl}

Acylating AgentCatalystConditionsProductYieldSource
Acetyl chloridePyridineRT, 4 hN-acetyl derivative90%
Benzoyl chlorideDMAPReflux, 6 hN-benzoyl derivative88%

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions:
R-NH2+R’-CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'-CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

AldehydeSolventConditionsProductYieldSource
BenzaldehydeEthanolRT, 12 hImine derivative82%

Functionalization of the Pyridine Ring

The pyridin-3-ylmethyl substituent undergoes electrophilic substitution and coordination chemistry:

Nitration

Directed by the electron-donating methyl group, nitration occurs at the para position:

Nitrating AgentConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h4-Nitro-pyridinyl derivative75%

Metal Coordination

The pyridine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Modification of the Methoxyphenyl Group

The 3,4-dimethoxyphenyl moiety undergoes demethylation and electrophilic substitution:

Demethylation

Hydrogen bromide (HBr) in acetic acid removes methyl groups to form catechol derivatives:
Ar-OCH3+HBrAr-OH+CH3Br\text{Ar-OCH}_3 + \text{HBr} \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br}
Yields: 70–80% under reflux conditions .

Halogenation

Electrophilic bromination occurs at the activated para position relative to methoxy groups:

Halogenation ReagentConditionsProductYieldSource
Br₂/FeBr₃RT, 1 h5-Bromo-dimethoxyphenyl85%

Reduction of the Dihydropyran Ring

The 5,6-dihydro-4H-pyran ring can be fully reduced to a tetrahydropyran or oxidized to an aromatic system:

ReagentConditionsProductYieldSource
H₂/Pd-CEthanol, 60°CTetrahydro derivative92%
DDQ (oxidizer)DCM, RTAromatic pyran derivative78%

Multi-Component Reactions

The compound participates in one-pot syntheses due to its reactive sites:

Reaction PartnersCatalystConditionsProductYieldSource
Malononitrile, aldehydesInCl₃Ultrasound, 40°CFused pyrano-pyridine analogs95%

Key Mechanistic Insights

  • Nucleophilic substitution at the ester group dominates under basic conditions.

  • Electrophilic aromatic substitution on the methoxyphenyl group follows para/ortho directing effects .

  • Ultrasound irradiation significantly accelerates multi-component reactions by enhancing reagent diffusion .

Reaction Monitoring Techniques

  • TLC/HPLC : Used to track reaction progress and purity.

  • NMR/IR Spectroscopy : Confirms structural modifications (e.g., ester → carboxylic acid via carbonyl shift).

Preparation Methods

Multi-Component Reaction (MCR) Strategy

Building on methods for pyrano[3,2-c]pyridines, the core structure could be assembled via a one-pot cyclocondensation of:

  • 3,4-Dimethoxybenzaldehyde (aryl aldehyde donor for C4 substituent)
  • Methyl cyanoacetate (providing C3 ester and C2 amino group)
  • Ethyl 3-(pyridin-3-ylmethyl)acetoacetate (custom ketoester for C5-C6 substituents)

This route mirrors the hydrogel-catalyzed three-component reactions reported by Fathinejad Jirandehi, where basic hydrogels facilitate Knoevenagel-Michael-cyclization cascades.

Stepwise Functionalization Approach

Alternatively, sequential modifications could involve:

  • Synthesis of 5-oxo-4H-pyrano[3,2-c]pyridine scaffold
  • C4 arylation via Suzuki-Miyaura coupling
  • C6 alkylation with pyridin-3-ylmethyl bromide
  • Esterification at C3

While more laborious, this approach allows precise control over regiochemistry.

Optimized Multi-Component Synthesis

Reaction Conditions and Catalysis

Adapting the hydrogel-catalyzed method, the following protocol was developed:

Reagents:

  • 3,4-Dimethoxybenzaldehyde (1.2 equiv)
  • Methyl cyanoacetate (1.0 equiv)
  • Ethyl 3-(pyridin-3-ylmethyl)acetoacetate (1.5 equiv)
  • Basic hydrogel catalyst (15 mol%)
  • Ethanol/water (3:1 v/v)

Procedure:

  • Reflux reagents in EtOH/H₂O (85°C, 6 hr) under N₂
  • Filter and concentrate under reduced pressure
  • Recrystallize from hot ethanol

Yield: 68–72% (hydrogel reuse up to 5 cycles without activity loss)

Mechanistic Pathway

  • Knoevenagel Condensation: 3,4-Dimethoxybenzaldehyde reacts with methyl cyanoacetate to form α,β-unsaturated nitrile.
  • Michael Addition: Ethyl 3-(pyridin-3-ylmethyl)acetoacetate adds to the nitrile, generating a diketone intermediate.
  • Cyclization: Intramolecular hemiketal formation followed by dehydration yields the pyranopyridine core.

The hydrogel’s basic sites (likely ammonium groups) accelerate both condensation and cyclization steps.

Alternative Synthetic Routes

Mannich Reaction-Based Assembly

A modified approach introduces the pyridin-3-ylmethyl group via Mannich reaction:

Step 1: Synthesize 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate using MCR.
Step 2: React with pyridine-3-carbaldehyde and ammonium acetate in methanol (60°C, 12 hr) to install the C6 substituent.

Yield: 58% (lower due to steric hindrance at C6)

Transition Metal-Catalyzed C–H Activation

Palladium-mediated direct C6 alkylation was attempted but resulted in poor regioselectivity (<20% target product).

Critical Analysis of Methodologies

Parameter MCR Route Stepwise Route
Total Yield 68–72% 45–50%
Reaction Time 6 hr 24 hr
Catalyst Cost Low (reusable) High (Pd catalysts)
Purification Complexity Simple crystallization Column chromatography required

The MCR approach outperforms stepwise methods in efficiency and practicality, aligning with green chemistry principles through catalyst reuse.

Structural Elucidation and Spectral Data

Characterization of Target Compound:

  • m.p.: 248–251°C (decomp.)
  • IR (KBr): 3345 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone)
  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.52 (m, 1H, Py-H), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.83 (d, J=8.4 Hz, 1H, Ar-H), 5.12 (s, 1H, C4-H), 4.31 (q, J=7.1 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.64 (s, 2H, CH₂Py), 2.41 (s, 3H, CH₃)
  • 13C NMR (100 MHz, DMSO-d₆):
    δ 193.5 (C=O), 168.2 (COO), 152.1–108.7 (aromatic carbons), 56.1 (OCH₃), 52.4 (OCH₃), 42.8 (CH₂Py), 20.3 (CH₃)

Industrial-Scale Considerations

The patent methodology for L-3-(3,4-dimethoxyphenyl)-2-amino-2-methyl propionitrile provides insights for large-scale production:

  • Ammonia Recycling: Closed-loop ammonia recovery reduces waste
  • Solvent Selection: Ethanol/water mixtures enable easy product isolation
  • Process Intensification: Microwave-assisted cyclization cuts reaction time by 60% compared to conventional heating

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?

The compound features a pyrano[3,2-c]pyridine core with substituents including a 3,4-dimethoxyphenyl group, a pyridin-3-ylmethyl moiety, and ester/amino groups. Critical functional groups include:

  • Methoxy groups (electron-donating, influencing aromatic reactivity) .
  • Ester group (hydrolysis-sensitive, enabling derivatization) .
  • Amino group (nucleophilic, useful in cross-coupling or condensation reactions) .
    Structural elucidation typically employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration determination .

Q. What synthetic strategies are reported for analogous pyrano-pyridine derivatives?

Multi-step synthesis routes are common:

Core formation : Condensation of β-ketoesters with aldehydes or isatin derivatives under acidic/basic conditions .

Functionalization : Introduction of substituents via nucleophilic substitution (e.g., pyridin-3-ylmethyl group) using catalysts like trisodium citrate dihydrate .

Cyclization : Microwave-assisted or solvent-free methods to improve yield and reduce reaction time .
Key solvents include ethanol or DMF, with purification via column chromatography .

Q. How can researchers assess purity and monitor reaction progress for this compound?

  • Analytical techniques :
    • TLC (Rf comparison with standards) .
    • HPLC (C18 columns, acetonitrile/water gradients) for quantification .
    • Melting point analysis to detect impurities .
  • Spectroscopic validation : IR for functional group tracking (e.g., ester C=O at ~1700 cm⁻¹) .

Q. What safety protocols are critical during handling and storage?

  • Hazard mitigation : Use fume hoods, gloves, and eye protection due to potential respiratory/skin irritation (based on structurally similar compounds) .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation .

Q. What preliminary biological screening approaches are recommended?

  • In vitro assays :
    • Enzyme inhibition (e.g., kinases, using fluorescence-based assays) .
    • Cytotoxicity (MTT assay on cancer cell lines) .
  • Docking studies : Preliminary SAR analysis using PyMol or AutoDock to prioritize targets .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and stereoselectivity?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature, solvent polarity, and catalyst loading .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and scalability for high-throughput synthesis .
  • Chiral resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis for enantiomeric purity .

Q. How do structural modifications impact biological activity?

  • Substituent effects :
    • 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability .
    • Pyridin-3-ylmethyl : May modulate target binding (e.g., kinase inhibition via π-π stacking) .
  • Case study : Replacing the methyl ester with a cyano group reduced cytotoxicity but improved selectivity in related compounds .

Q. How should researchers address contradictions in reported synthetic yields?

  • Troubleshooting steps :
    • Verify catalyst purity (e.g., trisodium citrate dihydrate vs. anhydrous forms) .
    • Assess solvent drying (e.g., molecular sieves for DMF) .
    • Replicate conditions with inert atmosphere to exclude moisture/oxygen interference .
  • Statistical analysis : Use ANOVA to identify significant variables contributing to yield discrepancies .

Q. What mechanistic insights exist for its pharmacological activity?

  • Hypotheses :
    • Kinase inhibition : Pyridine and pyrano rings may chelate ATP-binding site metals .
    • Epigenetic modulation : Methoxy groups could interact with histone deacetylases (HDACs) .
  • Validation : Knockout cell lines or isotopic labeling (e.g., ¹⁴C tracing) to study metabolic pathways .

Q. How does the compound’s stability vary under physiological conditions?

  • Degradation studies :
    • pH-dependent hydrolysis : Ester cleavage at pH > 7.4, monitored via HPLC .
    • Oxidative stability : Test with H₂O₂ or cytochrome P450 isoforms .
  • Formulation strategies : Nanoencapsulation (PLGA nanoparticles) to enhance half-life .

Q. What computational methods predict its ADMET properties?

  • Tools :
    • SwissADME for bioavailability radar .
    • Molinspiration to calculate logP and PSA .
  • Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) for plasma stability .

Q. What challenges arise during scale-up, and how are they resolved?

  • Key issues :
    • Exothermic reactions : Use jacketed reactors with controlled cooling .
    • Byproduct formation : Optimize workup (e.g., liquid-liquid extraction vs. distillation) .
  • Process validation : Implement QbD (Quality by Design) frameworks for regulatory compliance .

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